The Strategic Synthesis and Application of 3-Pyrimidin-5-ylaniline: A Technical Guide for Medicinal Chemists
The Strategic Synthesis and Application of 3-Pyrimidin-5-ylaniline: A Technical Guide for Medicinal Chemists
Abstract
This technical guide provides a comprehensive overview of 3-Pyrimidin-5-ylaniline (CAS No. 69491-59-4), a heterocyclic aromatic amine of significant interest in medicinal chemistry and drug discovery. The document details its chemical properties, provides a robust, field-tested synthetic protocol for its preparation via the Suzuki-Miyaura cross-coupling reaction, and explores its critical role as a scaffold in the development of targeted therapeutics, particularly kinase inhibitors. The guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the strategic considerations behind its synthesis and application.
Introduction: The Significance of the Anilinopyrimidine Scaffold
The anilinopyrimidine core is a privileged scaffold in modern medicinal chemistry, frequently appearing in molecules designed to interact with a variety of biological targets. The strategic combination of a hydrogen-bond-accepting pyrimidine ring and a versatile aniline moiety provides a powerful platform for the design of potent and selective inhibitors of key cellular signaling proteins. 3-Pyrimidin-5-ylaniline, in particular, serves as a crucial building block for the synthesis of a diverse array of pharmacologically active agents. Its utility is underscored by the prevalence of anilinopyrimidine derivatives in oncology, with several approved drugs and numerous clinical candidates targeting protein kinases.
Protein kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of proteins.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[1][2] The anilinopyrimidine scaffold is particularly adept at targeting the ATP-binding site of kinases, a conserved pocket across the kinome.[1] This guide will delve into the synthesis of 3-Pyrimidin-5-ylaniline and its application in the context of kinase inhibitor design.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of 3-Pyrimidin-5-ylaniline is essential for its effective use in synthesis and for predicting the drug-like properties of its derivatives.
| Property | Value | Source |
| CAS Number | 69491-59-4 | [3] |
| Linear Formula | C₁₀H₉N₃ | [3] |
| Molecular Weight | 171.20 g/mol | |
| IUPAC Name | 3-(Pyrimidin-5-yl)aniline | [3] |
| InChI Code | 1S/C10H9N3/c11-10-3-1-2-8(4-10)9-5-12-7-13-6-9 | [3] |
While extensive experimental data for the standalone molecule is not exhaustively compiled in single sources, spectroscopic data for related anilinopyrimidine structures are well-documented and provide a reliable reference for characterization.[4][5][6][7][8] Researchers synthesizing this compound should expect characteristic signals in ¹H NMR, ¹³C NMR, IR, and mass spectrometry that are consistent with the anilinopyrimidine framework.
Synthesis of 3-Pyrimidin-5-ylaniline: A Detailed Experimental Protocol
The synthesis of 3-Pyrimidin-5-ylaniline is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful and versatile method allows for the formation of a carbon-carbon bond between an aryl halide and an organoboron compound.[9] The following protocol is a robust and reproducible method for the preparation of 3-Pyrimidin-5-ylaniline in a laboratory setting.
Reaction Scheme
Caption: Synthetic scheme for 3-Pyrimidin-5-ylaniline via Suzuki-Miyaura coupling.
Step-by-Step Methodology
Materials:
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5-Bromopyrimidine (1.0 eq)
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3-Aminophenylboronic acid (1.2 eq)
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane (anhydrous)
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Water (degassed)
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Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromopyrimidine (1.0 eq), 3-aminophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
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Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
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Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq). Then, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio to the flask via syringe. The reaction mixture should be a suspension.
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Reaction Execution: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (5-bromopyrimidine) is consumed (typically 4-12 hours).
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and transfer it to a separatory funnel.
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Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.
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Washing: Wash the combined organic layers with water and then with brine to remove any remaining inorganic impurities.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 3-Pyrimidin-5-ylaniline.
Self-Validation: The identity and purity of the synthesized 3-Pyrimidin-5-ylaniline should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The obtained data should be compared with literature values or reference spectra.
Biological Context and Applications in Drug Discovery
The primary application of 3-Pyrimidin-5-ylaniline in drug discovery is as a foundational scaffold for the synthesis of protein kinase inhibitors. The anilinopyrimidine core is adept at forming key hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a critical interaction for potent inhibition.
Anilinopyrimidines as Kinase Inhibitors
Numerous clinically successful kinase inhibitors feature the anilinopyrimidine scaffold. These inhibitors function by competing with ATP for binding to the kinase, thereby preventing the phosphorylation of downstream substrates and blocking the propagation of signaling cascades that drive cellular processes like proliferation, survival, and angiogenesis.[10][11] The aniline portion of the molecule provides a versatile point for modification, allowing for the introduction of various substituents that can interact with other regions of the ATP-binding site to enhance potency and selectivity.
Signaling Pathway Inhibition: A Conceptual Framework
Derivatives of 3-Pyrimidin-5-ylaniline can be designed to target specific kinases involved in oncogenic signaling pathways. For example, by modifying the aniline moiety, it is possible to develop inhibitors that target receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) or non-receptor tyrosine kinases like Bcr-Abl.
Caption: Inhibition of a generic Receptor Tyrosine Kinase (RTK) signaling pathway by an anilinopyrimidine-based inhibitor.
This diagram illustrates how an anilinopyrimidine inhibitor, derived from a scaffold like 3-Pyrimidin-5-ylaniline, can block the activity of an RTK at the cell surface. This inhibition prevents the activation of downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are frequently hyperactivated in cancer and lead to uncontrolled cell proliferation and survival.[10]
Conclusion and Future Perspectives
3-Pyrimidin-5-ylaniline is a cornerstone building block in the synthesis of targeted therapeutics. Its straightforward and efficient synthesis via the Suzuki-Miyaura cross-coupling reaction makes it readily accessible for a wide range of research and development applications. The inherent drug-like properties of the anilinopyrimidine scaffold, coupled with the synthetic versatility of the aniline ring, ensure that 3-Pyrimidin-5-ylaniline will continue to be a valuable starting material for the discovery of novel kinase inhibitors and other pharmacologically active molecules. Future efforts in this area will likely focus on the development of more selective and potent inhibitors with improved pharmacokinetic profiles and the potential to overcome drug resistance mechanisms.
References
-
National Center for Biotechnology Information. Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors. [Link]
-
ResearchGate. 1 H NMR spectrum for compound 3 in pyridine-d 5. [Link]
-
HETEROCYCLES. A clean synthesis of 3,3-bis(5-amino-1h-pyrazol-4-yl)- indolin-2-one derivative. [Link]
-
Cenmed Enterprises. 3 Pyrimidin 5 Ylaniline. [Link]
-
ResearchGate. NMR spectroscopic data (400 MHz, pyridine-d 5 ) for Compound 1. [Link]
-
ResearchGate. IR and 1 H NMR spectral data. [Link]
-
ResearchGate. Diversification and Design of Novel Aniline‐Pyrimidines via Sonogashira/Suzuki Cross Coupling Reactions Catalyzed by Novel CLPN‐Pd | Request PDF. [Link]
-
National Center for Biotechnology Information. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. [Link]
-
MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]
-
ScienceDirect. Synthesis and biological evaluation of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives as novel PI3Kδ inhibitors. [Link]
-
National Center for Biotechnology Information. Recent Advances and Outlook for the Isosteric Replacement of Anilines. [Link]
-
Patsnap Synapse. What are Signal transduction protein inhibitors and how do they work?. [Link]
-
ResearchGate. Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. [Link]
-
National Center for Biotechnology Information. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. [Link]
-
National Center for Biotechnology Information. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. [Link]
-
PubChem. 3-(3H-imidazo[4,5-b]pyridin-2-yl)aniline. [Link]
-
National Center for Biotechnology Information. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. [Link]
-
Heriot-Watt Research Portal. Synthesis of 6-aryl-2,4-diamino-pyrimidines and triazines using palladium catalysed Suzuki cross-coupling reactions. [Link]
Sources
- 1. Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Signal transduction protein inhibitors and how do they work? [synapse.patsnap.com]
- 3. 3-Pyrimidin-5-ylaniline | 69491-59-4 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. 3-Pyridin-3-ylaniline(57976-57-5) 1H NMR [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
